molecular formula C9H6S2 B098387 3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene CAS No. 17965-47-8

3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene

Cat. No.: B098387
CAS No.: 17965-47-8
M. Wt: 178.3 g/mol
InChI Key: XTKJDHXAWHORLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Cyclopenta[1,2-b3,4-b’]dithiophene: is an organic compound with the molecular formula C₉H₆S₂ and a molecular weight of 178.274 g/mol . It is a heterocyclic compound containing two sulfur atoms and a fused cyclopentadiene ring system. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dithiane-2,5-diol with a suitable cyclopentadiene derivative in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism by which 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in electronic devices. The presence of sulfur atoms in the ring system also contributes to its electron-donating properties, enhancing its performance in organic electronic applications .

Properties

CAS No.

17965-47-8

Molecular Formula

C9H6S2

Molecular Weight

178.3 g/mol

IUPAC Name

3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene

InChI

InChI=1S/C9H6S2/c1-3-11-9-6(1)5-8-7(9)2-4-10-8/h1-4H,5H2

InChI Key

XTKJDHXAWHORLK-UHFFFAOYSA-N

SMILES

C1C2=C(C3=C1SC=C3)SC=C2

Canonical SMILES

C1C2=C(C3=C1SC=C3)SC=C2

17965-47-8

Synonyms

7H-Cyclopenta[1,2-b:3,4-b']dithiophene

Origin of Product

United States

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